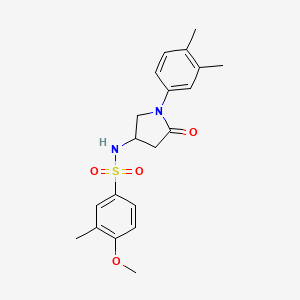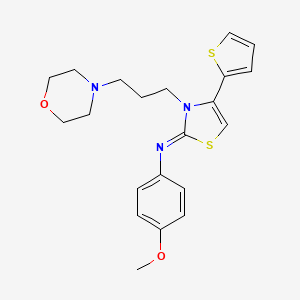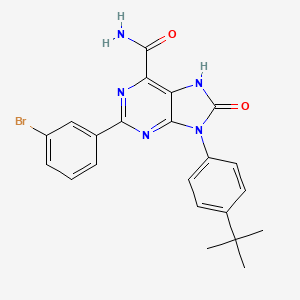
3-Ethoxy-5-(hydroxymethyl)phenol
Overview
Description
3-Ethoxy-5-(hydroxymethyl)phenol, also known as Eugenol, is a natural phenolic compound found in various plants such as clove, cinnamon, and basil. It has been widely used in traditional medicine for its analgesic, antiseptic, and anti-inflammatory properties. In recent years, Eugenol has gained significant attention in scientific research for its potential applications in various fields, including medicine, agriculture, and food industry.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(hydroxymethyl)phenol is not fully understood. However, it is believed to exert its effects through various pathways. 3-Ethoxy-5-(hydroxymethyl)phenol has been found to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 3-Ethoxy-5-(hydroxymethyl)phenol has also been found to inhibit the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Ethoxy-5-(hydroxymethyl)phenol has been found to exhibit various biochemical and physiological effects. It has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. 3-Ethoxy-5-(hydroxymethyl)phenol has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-Ethoxy-5-(hydroxymethyl)phenol has been found to have analgesic properties by reducing pain perception. It has also been found to exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-Ethoxy-5-(hydroxymethyl)phenol has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. 3-Ethoxy-5-(hydroxymethyl)phenol is also stable under various conditions, making it suitable for various experiments. However, 3-Ethoxy-5-(hydroxymethyl)phenol also has some limitations. It has a relatively low solubility in water, which can limit its use in aqueous solutions. 3-Ethoxy-5-(hydroxymethyl)phenol can also exhibit cytotoxicity at high concentrations, which can limit its use in cell culture experiments.
Future Directions
There are several future directions for research on 3-Ethoxy-5-(hydroxymethyl)phenol. In medicine, further studies are needed to elucidate the mechanism of action of 3-Ethoxy-5-(hydroxymethyl)phenol and its potential applications in the treatment of various diseases. In agriculture, further studies are needed to optimize the use of 3-Ethoxy-5-(hydroxymethyl)phenol as a natural pesticide and insecticide. In the food industry, further studies are needed to explore the potential of 3-Ethoxy-5-(hydroxymethyl)phenol as a natural preservative. Overall, 3-Ethoxy-5-(hydroxymethyl)phenol has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Scientific Research Applications
3-Ethoxy-5-(hydroxymethyl)phenol has been extensively studied for its potential applications in various fields. In medicine, 3-Ethoxy-5-(hydroxymethyl)phenol has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. 3-Ethoxy-5-(hydroxymethyl)phenol has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. 3-Ethoxy-5-(hydroxymethyl)phenol has also been found to have cardioprotective effects by reducing oxidative stress and inflammation.
In agriculture, 3-Ethoxy-5-(hydroxymethyl)phenol has been used as a natural pesticide and insecticide. It has been found to be effective against various pests, including aphids, mites, and thrips. 3-Ethoxy-5-(hydroxymethyl)phenol has also been used as a natural preservative in the food industry. It has been found to inhibit the growth of various bacteria and fungi, thereby extending the shelf life of food products.
properties
IUPAC Name |
3-ethoxy-5-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-5,10-11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFUOPQTLMIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730885 | |
| Record name | 3-Ethoxy-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-(hydroxymethyl)phenol | |
CAS RN |
906079-93-4 | |
| Record name | 3-Ethoxy-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B3300997.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3300999.png)

![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B3301030.png)



![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)

![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3301078.png)
![(4-Ethoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3301086.png)
